Home > Products > Screening Compounds P29902 > Atuveciclib S-Enantiomer
Atuveciclib S-Enantiomer -

Atuveciclib S-Enantiomer

Catalog Number: EVT-8208007
CAS Number:
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Atuveciclib S-enantiomer falls under the category of antitumor agents and specifically targets CDK9, which plays a crucial role in the regulation of transcription elongation. Its classification includes:

  • Type: Small molecule inhibitor
  • Target: Cyclin-dependent kinase 9
  • Therapeutic Area: Oncology
Synthesis Analysis

The synthesis of Atuveciclib S-enantiomer involves several key steps that utilize advanced organic chemistry techniques. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available benzyl chloride, which undergoes oxidation to form a sulfoxide intermediate.
  2. Formation of Sulfoximine: The sulfoxide is then converted into a sulfoximine using a rhodium-catalyzed method, which is crucial for enhancing the compound's selectivity against CDK9.
  3. Chiral Separation: The resulting compound undergoes chiral high-performance liquid chromatography (HPLC) to isolate the S-enantiomer from its R counterpart.
  4. Final Steps: Additional reactions, including coupling with triazine derivatives, are performed to yield the final product with high purity and yield.

The entire synthetic route emphasizes enantioselectivity and efficiency, achieving significant yields through optimized reaction conditions .

Molecular Structure Analysis

Atuveciclib S-enantiomer possesses a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₄O₂S
  • Molecular Weight: Approximately 301.36 g/mol
  • Key Functional Groups: It features a sulfoximine group that contributes to its biological activity and selectivity.
  • 3D Structure: The spatial arrangement of atoms is critical for its interaction with the CDK9 active site, which has been elucidated through X-ray crystallography studies.

The stereochemistry at the sulfur atom in the sulfoximine group has been confirmed via X-ray crystallography, indicating that the S-enantiomer exhibits distinct binding characteristics compared to its R counterpart .

Chemical Reactions Analysis

Atuveciclib S-enantiomer participates in several important chemical reactions:

  1. Inhibition of CDK9 Activity: The primary reaction involves binding to the ATP-binding pocket of CDK9, effectively inhibiting its kinase activity.
  2. Selectivity Profile: It demonstrates high selectivity against other kinases, notably CDK2, with an IC50 value of approximately 16 nM for CDK9/CycT1, showcasing its potency in disrupting cell cycle regulation .
  3. Metabolic Stability: The sulfoximine moiety enhances metabolic stability and reduces hydrolytic degradation compared to other functional groups .
Mechanism of Action

The mechanism of action for Atuveciclib S-enantiomer involves:

  • Binding Affinity: It binds competitively to the ATP-binding site of CDK9, preventing ATP from engaging with the kinase.
  • Transcriptional Regulation: By inhibiting CDK9 activity, Atuveciclib disrupts the phosphorylation of RNA polymerase II, leading to decreased transcriptional elongation of oncogenes that promote cancer cell proliferation.
  • Cell Cycle Arrest: This inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Physical and Chemical Properties Analysis

Atuveciclib S-enantiomer exhibits several notable physical and chemical properties:

  • Solubility: It has demonstrated good aqueous solubility at physiological pH levels, which is critical for oral bioavailability.
  • Stability: The compound shows high stability under various conditions due to the presence of the sulfoximine group.
  • Log P Value: The partition coefficient indicates favorable lipophilicity for cellular uptake while maintaining sufficient hydrophilicity for solubility.

These properties contribute to its efficacy as a drug candidate in clinical trials .

Applications

Atuveciclib S-enantiomer has several significant applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application is as an antitumor agent targeting various cancers through selective inhibition of CDK9.
  • Research Tool: It serves as an important tool for studying transcriptional regulation mechanisms in cellular biology.
  • Clinical Trials: Currently undergoing clinical trials, it represents a novel approach in treating malignancies associated with dysregulated transcriptional control.

The ongoing research into its applications continues to explore its potential across various cancer types and treatment regimens .

Discovery and Development of Atuveciclib S-Enantiomer as a Cyclin-Dependent Kinase 9 Inhibitor

Lead Optimization from Triazine-Based Scaffolds to Benzyl Sulfoximine Derivatives

The discovery of atuveciclib (BAY-1143572) originated from systematic medicinal chemistry efforts to optimize triazine-based lead compounds exhibiting inhibitory activity against positive transcription elongation factor b/cyclin-dependent kinase 9. Initial lead compound BAY-958 demonstrated promising cyclin-dependent kinase 9/cyclin T1 inhibition (half-maximal inhibitory concentration = 11 nM) and favorable metabolic stability in preclinical models. However, this compound suffered from critical pharmaceutical limitations including low aqueous solubility (11 mg/L at pH 6.5), high efflux ratio (15 in Caco-2 cells), and suboptimal oral bioavailability (10% in rats) that necessitated further chemical optimization [1].

A collaborative drug discovery initiative integrating medicinal chemistry, structural biology, computational modeling, and pharmacokinetic profiling identified the strategic incorporation of a benzyl sulfoximine moiety as a transformative structural modification. This unusual chemical group addressed multiple limitations simultaneously by significantly enhancing aqueous solubility (479 mg/L at pH 6.5) while maintaining potent enzymatic inhibition. The resulting clinical candidate compound, atuveciclib, demonstrated substantially improved membrane permeability (apparent permeability coefficient = 35 nm/s) and reduced efflux ratio (6-fold), directly addressing the absorption challenges of the progenitor molecule [1] [5]. The molecular optimization culminated in an orally bioavailable inhibitor with favorable pharmacokinetic properties, including reduced predicted blood clearance (0.17 L/h/kg in rat hepatocytes) and enhanced oral bioavailability reaching 54% in rat models – representing a 5-fold improvement over the initial lead structure [1].

Table 1: Evolution of Key Pharmaceutical Properties During Lead Optimization

PropertyBAY-958Intermediate 4Atuveciclib (BAY 1143572)
CDK9/CycT1 IC₅₀ (nM)112413
Aqueous Solubility (mg/L)114479
Apparent Permeability (nm/s)2214335
Efflux Ratio151.26
Oral Bioavailability (%)105354

The chiral center within the sulfoximine group necessitated investigation of stereochemical influences on target engagement. The S-enantiomer of atuveciclib (designated Atuveciclib S-Enantiomer) was subsequently characterized and demonstrated biochemical potency comparable to the racemate, inhibiting cyclin-dependent kinase 9/cyclin T1 with a half-maximal inhibitory concentration of 16 nM. Cellular assays revealed consistent antiproliferative activity against HeLa cells (half-maximal inhibitory concentration = 1,100 nM) and preserved favorable pharmacokinetic properties including blood/plasma partitioning ratio of approximately 1, clearance of 1.2 L/h/kg, volume of distribution at steady state of 1.2 L/kg, and oral bioavailability of 53% in rats [2] [3] [8].

Rationale for Targeting Positive Transcription Elongation Factor b/Cyclin-Dependent Kinase 9 in Oncogenic Transcription Regulation

The therapeutic targeting of positive transcription elongation factor b/cyclin-dependent kinase 9 emerged from sophisticated understanding of transcriptional dysregulation in malignancies. Unlike cell cycle-regulating cyclin-dependent kinases (cyclin-dependent kinase 1, 2, 4, 6), cyclin-dependent kinase 9 functions exclusively within the transcriptional machinery as the catalytic component of positive transcription elongation factor b. This heterodimeric complex regulates the crucial transition from transcriptional initiation to productive elongation through phosphorylation of serine 2 residues within the carboxy-terminal domain of RNA polymerase II and inactivation of negative elongation factors [1] [9].

The particular therapeutic relevance in oncology stems from positive transcription elongation factor b/cyclin-dependent kinase 9's critical role in maintaining the expression of short-lived oncoproteins and survival factors – especially myeloid cell leukemia 1 and cellular myelocytomatosis oncogene – which frequently underpin cancer cell viability and therapeutic resistance. These regulatory proteins exhibit notably rapid turnover (half-lives under 40 minutes), rendering their expression exquisitely sensitive to transient cyclin-dependent kinase 9 inhibition. Pharmacological blockade of positive transcription elongation factor b triggers rapid depletion of these critical oncoproteins through disruption of their transcriptional elongation, culminating in selective induction of apoptosis in malignant cells while theoretically sparing normal cells dependent on more stable proteins [1] [6].

This mechanistic strategy represented a significant departure from earlier pan-cyclin-dependent kinase inhibitors that broadly targeted both cell cycle and transcriptional regulation, often resulting in unacceptable toxicity profiles. The selective inhibition paradigm aimed to achieve therapeutic efficacy through transient, targeted disruption of oncogenic transcription rather than sustained cell cycle arrest, potentially offering an improved therapeutic index validated by the subsequent clinical success of selective cyclin-dependent kinase 4/6 inhibitors in hormone receptor-positive breast malignancies [1].

Kinase Selectivity Profiling During Preclinical Development

Comprehensive kinase selectivity assessment constituted a critical component in the preclinical advancement of atuveciclib, particularly given the structural conservation across the cyclin-dependent kinase family and the historical challenges in achieving selective inhibition among these kinases. Rigorous enzymatic profiling against extensive kinase panels demonstrated that atuveciclib exhibits exceptional selectivity for cyclin-dependent kinase 9 within the cyclin-dependent kinase family. The compound inhibited cyclin-dependent kinase 9/cyclin T1 with a half-maximal inhibitory concentration of 13 nM while showing minimal activity against other transcriptional and cell cycle-related kinases [1] [5].

Table 2: Selectivity Profile of Atuveciclib Against Cyclin-Dependent Kinase Family Members

Kinase ComplexAtuveciclib IC₅₀ (nM)
CDK9/Cyclin T113
CDK1/Cyclin B>1,100
CDK2/Cyclin E>1,000
CDK3/Cyclin E>890
CDK5/p35>1,600
CDK6/Cyclin D3>10,000
CDK7/Cyclin H/MAT1>10,000

Atuveciclib maintained selectivity ratios exceeding 100-fold for cyclin-dependent kinase 9 over cyclin-dependent kinase 2, and demonstrated even greater discrimination against cyclin-dependent kinases 4, 6, and 7 (half-maximal inhibitory concentration consistently >10,000 nM) – critical for avoiding neutropenia and other hematological toxicities associated with cell cycle disruption [1] [5]. The S-enantiomer analog retained this exceptional selectivity profile, exhibiting half-maximal inhibitory concentration values of 16 nM against cyclin-dependent kinase 9/cyclin T1 while showing no significant inhibition of other cyclin-dependent kinases at concentrations below 1,000 nM [2] [3].

Beyond the cyclin-dependent kinase family, screening against diverse kinase superfamilies (including tyrosine kinases, serine/threonine kinases, and lipid kinases) confirmed minimal off-target interactions at pharmacologically relevant concentrations. Neither atuveciclib nor its enantiomers demonstrated significant inhibition of major cytochrome P450 isoforms (half-maximal inhibitory concentration >20 μM), reducing concerns about pharmacokinetic interactions commonly observed with less selective kinase inhibitors [1] [5]. This exceptional target specificity established the pharmacological foundation for its evaluation as a first-in-class selective transcriptional cyclin-dependent kinase inhibitor in clinical trials for hematological and solid malignancies.

Properties

Product Name

Atuveciclib S-Enantiomer

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1

InChI Key

ACWKGTGIJRCOOM-MHZLTWQESA-N

SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.